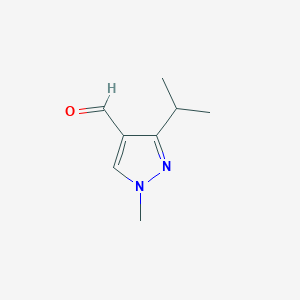

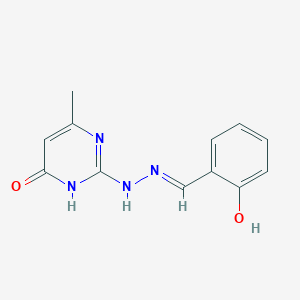

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

Overview

Description

SKLB325 is a compound that has garnered significant attention in the field of cancer research. It is known for its inhibitory effects on Jumonji domain-containing 6 (JMJD6), a protein associated with tumorigenesis. SKLB325 has shown promising results in suppressing the proliferation of cancer cells and inducing apoptosis, particularly in ovarian cancer and renal cell carcinoma .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine, also known as SKLB325, is the Jumonji domain-containing 6 (JMJD6) protein . JMJD6 is a member of the Jumonji C domain-containing family of proteins, which are involved in the regulation of gene expression through histone modification .

Mode of Action

SKLB325 acts as an inhibitor of JMJD6, binding to it with a dissociation constant (K D) value of 0.755 μM and an IC50 value of 0.7797 μM . By inhibiting JMJD6, SKLB325 can affect the transcription of certain genes, thereby influencing cellular processes .

Biochemical Pathways

The inhibition of JMJD6 by SKLB325 affects the transcription of the long non-coding RNA (lncRNA) HOTAIR . HOTAIR plays a significant role in the development of liver cancer, and its overexpression has been linked to radioresistance in liver cancer stem cells . The JMJD6–BRD4 complex stimulates HOTAIR transcription by binding to the promoter region of HOTAIR .

Pharmacokinetics

It is known that sklb325 exhibits antitumor effects on ovarian cancer both in vivo and in vitro , suggesting that it has sufficient bioavailability to exert its effects in the body.

Result of Action

SKLB325 has been shown to induce apoptosis, or programmed cell death, in cancer cells . It also exhibits antitumor effects on ovarian cancer and renal cell carcinoma . In liver cancer stem cells, SKLB325 has been found to promote radioresistance by maintaining the stemness of the cells .

Action Environment

The efficacy and stability of SKLB325 can be influenced by various environmental factors. For example, the presence of other molecules in the cellular environment can affect the binding of SKLB325 to its target, JMJD6 . Additionally, the pH and temperature of the environment can influence the stability and activity of the compound.

Preparation Methods

The synthesis of SKLB325 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of SKLB325 is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and hydroxylation.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

SKLB325 undergoes several types of chemical reactions, including:

Oxidation: SKLB325 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed on SKLB325 to modify its functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: SKLB325 can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SKLB325 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: SKLB325 is used as a tool compound to study the inhibition of JMJD6 and its effects on various biochemical pathways.

Biology: In biological research, SKLB325 is employed to investigate the role of JMJD6 in cellular processes such as proliferation, apoptosis, and angiogenesis.

Medicine: SKLB325 has shown potential as a therapeutic agent for the treatment of ovarian cancer and renal cell carcinoma. .

Industry: While its industrial applications are still under exploration, SKLB325 could potentially be used in the development of new cancer therapies and diagnostic tools

Comparison with Similar Compounds

SKLB325 is unique in its ability to specifically inhibit JMJD6, making it a valuable tool for studying the role of this protein in cancer. Similar compounds include:

CTK7A: Another JMJD6 inhibitor with similar binding affinity and inhibitory effects.

HIF-2α-IN-8: A compound that targets hypoxia-inducible factor 2-alpha, which is involved in cancer progression.

Tilorone dihydrochloride: An antiviral and antitumor agent with a different mechanism of action but similar therapeutic potential

Properties

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDNTAIBZHGIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of SKLB325 in RCC?

A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

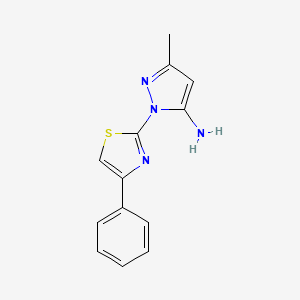

![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)

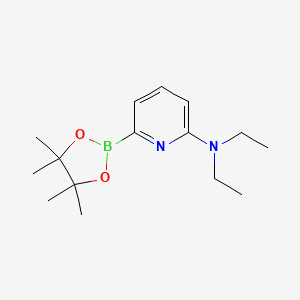

![2-[2-(2-Chloro-5,8-dimethyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1460986.png)

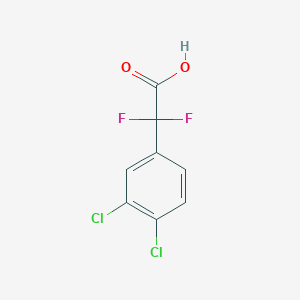

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)